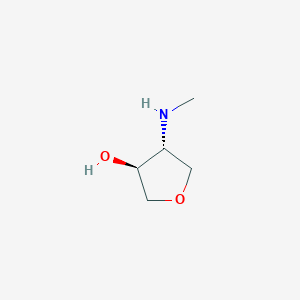

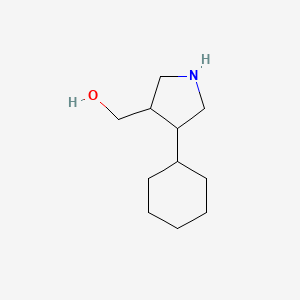

trans-4-(Methylamino)tetrahydro-3-furanol

Übersicht

Beschreibung

“trans-4-(Methylamino)tetrahydro-3-furanol” is a chemical compound with the empirical formula C5H12ClNO2 and a molecular weight of 153.61 . It is provided in the form of a solid .

Molecular Structure Analysis

The SMILES string for this compound isO [C@@H]1 [C@H] (COC1)NC. [H]Cl . This notation provides a way to represent the structure of the molecule in a text format. Physical And Chemical Properties Analysis

“trans-4-(Methylamino)tetrahydro-3-furanol” is a solid . Its empirical formula is C5H12ClNO2 and it has a molecular weight of 153.61 .Wissenschaftliche Forschungsanwendungen

Use in Hair Dyes

- Hair Colorant : Trans-4-(Methylamino)tetrahydro-3-furanol is used in hair dyes as a semipermanent colorant. It has been found to have low percutaneous absorption, alleviating concerns about chronic exposure. The compound is not genotoxic in various in vitro assays, including tests with Salmonela typhimurium, Escherichia coli, Chinese Hamster ovary cells, and human lymphocyte cultures (Becker, 2008).

Pharmacological Applications

- Antiallergic Activity : A related compound, 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, showed potent antiallergic activity in rats, significantly inhibiting the action of serotonin, histamine, and bradykinin (Georgiev et al., 1987).

Chemical Synthesis and Reactivity

- Chemical Synthesis : The compound has been involved in studies exploring the synthesis of β-enaminones and 3-amino-2(5H)-furanones from the isoxazolidine system, demonstrating its role in complex chemical reactions (Iannazzo et al., 2010).

- CNS Agents Synthesis : Research includes the synthesis of derivatives like 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran], potentially as central nervous system agents (Martin et al., 1981).

Anti-Biofilm Properties

- Inhibition of Biofilm Formation : A study showed that 4-bromo-5-(4- methoxyphenyl)-3-(methylamino)-2(5H)-furanone could inhibit the biofilm formation of Staphylococcus epidermidis on PVC material, indicating potential antimicrobial applications (Li Zhen-long, 2008).

Other Applications

- Myocardial Perfusion Imaging : Technetium(III)-99m-Q12, a complex involving a related compound, was evaluated as a myocardial perfusion imaging agent, showing good heart uptake and rapid blood and plasma clearances (Rossetti et al., 1994).

- Photochemical Studies : Trans-4-(Methylamino)tetrahydro-3-furanol and related compounds have been subjects in photochemical studies, exploring their behavior under different light conditions (Hiraoka, 1973).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S,4R)-4-(methylamino)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYPNVKUMXATFT-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472469.png)

![7-Fluoro-5-azaspiro[2.4]heptane](/img/structure/B1472470.png)

![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)

![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)

![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)